molecular formula C10H14ClNO4S B2655462 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 86919-20-2

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide

Cat. No.: B2655462
CAS No.: 86919-20-2
M. Wt: 279.74
InChI Key: OGEDMEOSYWRQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a sulfonamide functional group linked to a 2-hydroxypropyl chain, a structure known to be a versatile scaffold for designing bioactive molecules. The presence of the sulfonamide group is significant, as this moiety is found in many compounds that modulate key biological pathways . Researchers can utilize this chemical as a key intermediate in structure-activity relationship (SAR) studies. Systematic SAR explorations on similar bis-aryl sulfonamide scaffolds have proven valuable for identifying potent compounds and for developing chemical probes, such as those with biotin or fluorescent tags, for target identification and mechanistic studies . The structural features of this compound—specifically the methoxy and chloro substituents on the aromatic ring—are consistent with scaffolds investigated for their immunomodulatory potential. Related sulfonamides have been identified as co-adjuvants that can sustain the activation of immune signaling pathways like NF-κB and ISRE when used alongside a primary stimulus, suggesting a potential application area for this compound in immunological research . Furthermore, sulfonamide derivatives containing chloro and methoxy substituents are frequently explored for their antimicrobial properties against a range of bacterial strains and mycobacteria . The hydroxypropyl group enhances the molecule's versatility, providing a site for further chemical derivatization, which can be used to optimize physicochemical properties or to conjugate the molecule to other entities . This product is intended for research purposes as a building block or reference standard in the development of novel therapeutic agents and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEDMEOSYWRQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.

Major Products

    Oxidation: Formation of 5-chloro-N-(2-oxopropyl)-2-methoxybenzenesulfonamide.

    Reduction: Formation of N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.

    Substitution: Formation of 5-amino-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide or 5-thio-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide.

Scientific Research Applications

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropyl group allows the compound to form hydrogen bonds with target proteins, while the chloro and methoxy groups enhance its binding affinity. This compound can inhibit the activity of certain enzymes by blocking their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of sulfonamides is heavily influenced by substituents on the benzene ring and the sulfonamide side chain. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Potential Biological Implications
5-Chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (Target) - Cl (C5), -OCH₃ (C2), -SO₂NH-(2-hydroxypropyl) Hydroxypropyl enhances hydrophilicity; methoxy and chloro modulate electronic effects. Improved solubility may benefit pharmacokinetics .
5-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide - Cl (C5), -OCH₃ (C2), -SO₂NH-(3-hydroxy-3-phenylpropyl) Bulky phenyl group increases lipophilicity; steric hindrance may reduce binding. Lower solubility; potential for CNS targeting .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide - Cl (C5), -OCH₃ (C2), -SO₂NH-Ph (unsubstituted benzene) Lacks hydroxypropyl; simpler side chain. Reported anti-convulsant activity .
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide - Cl (C5), -OCH₃ (C2), -CH₃ (C4), -SO₂NH-(2-phenylethyl) Methyl and phenylethyl groups enhance lipophilicity. May improve blood-brain barrier penetration .
Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate - Cl (C5), -COOCH₃ (C2), -SO₂NH-(3-ethoxycarbonylpropyl) Ester and ethoxycarbonyl groups introduce metabolic liability. Rapid hydrolysis in vivo; short half-life .

Biological Activity

5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS No. 86919-20-2) is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClNO4S
  • Molecular Weight : 279.74 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in organic solvents, enhancing its bioavailability.

The compound features a chloro group, a hydroxypropyl group, and a methoxy group attached to a benzenesulfonamide core, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase IX, a key enzyme involved in various physiological processes and cancer progression.
  • Binding Affinity : The hydroxypropyl group facilitates hydrogen bonding with target proteins, while the chloro and methoxy groups enhance binding affinity, enabling the compound to inhibit enzyme activity effectively.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through the inhibition of carbonic anhydrase IX. This enzyme is often overexpressed in tumors and plays a critical role in tumor pH regulation and growth. By inhibiting this enzyme, the compound may reduce tumor growth and metastasis.

2. Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can modulate various biochemical pathways by interacting with specific enzymes. For instance, it has been used as a probe in studies examining enzyme-substrate interactions, further elucidating its potential therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Carbonic Anhydrase IX InhibitionSignificant inhibitory activity against CA IX, linked to anticancer effects
Enzyme InteractionUsed as a probe for studying enzyme-substrate interactions
BioavailabilityEnhanced solubility due to hydroxypropyl and methoxy groups

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in cells overexpressing carbonic anhydrase IX. The results indicated a dose-dependent response, showcasing the compound's potential as a therapeutic agent in oncology.

Safety and Toxicology

While the compound shows promise in various biological activities, comprehensive toxicity studies are essential for evaluating its safety profile. Preliminary assessments indicate that it does not exhibit acute toxicity at standard experimental doses; however, further long-term studies are necessary to assess chronic effects and organ-specific toxicity .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide?

  • Methodology : The synthesis typically involves sulfonylation of a substituted aniline derivative. For example:

React 5-chloro-2-methoxyaniline with a sulfonyl chloride (e.g., 2-hydroxypropylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under reflux.

Use a base like triethylamine to neutralize HCl byproducts.

Purify via column chromatography or recrystallization.

  • Key Considerations : Solvent choice (e.g., dichloromethane vs. benzene) impacts reaction efficiency, and temperature control minimizes side reactions like sulfone formation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., sulfonamide NH, methoxy protons) and confirm substitution patterns .
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., sulfonamide S=O interactions with adjacent groups) .
  • IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1150–1350 cm1^{-1}) and hydroxyl (O-H at ~3200–3600 cm1^{-1}) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for this sulfonamide?

  • Experimental Design :

  • Temperature : Lower temperatures (0–20°C) reduce side reactions but may slow kinetics; higher temperatures (50°C) accelerate reactions but risk decomposition .
  • Catalysts : DMAP (4-dimethylaminopyridine) can enhance sulfonylation efficiency by activating the sulfonyl chloride.
  • Solvent Screening : Compare yields in polar (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance solubility and reactivity .
    • Data Analysis : Use HPLC or GC-MS to quantify intermediates and side products. For example, incomplete sulfonylation may leave unreacted aniline, detectable via UV-Vis at 254 nm .

Q. How can contradictions in spectral data between studies be resolved?

  • Case Example : Discrepancies in 1H^1H NMR chemical shifts for the hydroxypropyl group may arise from solvent effects (DMSO vs. CDCl3_3) or hydrogen bonding.
  • Validation Strategies :

Replicate experiments under identical conditions.

Use 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling and resolve overlapping signals.

Cross-reference with computational models (DFT calculations for predicted shifts) .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • In Vitro Assays :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
    • Mechanistic Studies : Molecular docking to predict binding affinity for targets like carbonic anhydrase IX, a common sulfonamide target .

Q. What strategies are effective for modifying the sulfonamide group to enhance bioactivity?

  • Derivatization Approaches :

  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzene ring to improve target binding .
  • Replace the hydroxypropyl group with alkyl/aryl substituents to modulate lipophilicity and bioavailability.
    • Synthetic Challenges : Steric hindrance from bulky groups may reduce reaction yields; microwave-assisted synthesis can improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.